molecular formula C16H16FN3O7 B13429195 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

Cat. No.: B13429195
M. Wt: 381.31 g/mol
InChI Key: AOOYPGSHBAUMFT-FAAHXZRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position and a 4-nitrobenzyl group at the N3 position. These modifications confer unique properties to the compound, making it a valuable tool in scientific research, particularly in the fields of medicinal chemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable sugar derivative, such as 2’-deoxy-2’-fluoro-beta-D-arabinofuranose.

    Nucleobase Attachment: The sugar derivative is then coupled with a nucleobase, such as uracil, under conditions that promote glycosidic bond formation.

    N3 Substitution: The N3 position of the nucleobase is substituted with a 4-nitrobenzyl group using a nucleophilic substitution reaction.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine is unique due to the presence of both the fluorine atom and the 4-nitrobenzyl group. These modifications enhance its biological activity and make it a valuable tool in research and drug development .

Properties

Molecular Formula

C16H16FN3O7

Molecular Weight

381.31 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16FN3O7/c17-13-14(23)11(8-21)27-15(13)18-6-5-12(22)19(16(18)24)7-9-1-3-10(4-2-9)20(25)26/h1-6,11,13-15,21,23H,7-8H2/t11-,13+,14-,15-/m1/s1

InChI Key

AOOYPGSHBAUMFT-FAAHXZRKSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.